5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde CAS number 59781-07-6
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde CAS number 59781-07-6
The following technical guide is structured to serve as a definitive reference for 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde (CAS 59781-07-6). It synthesizes confirmed chemical data with derived best practices for synthesis and application in medicinal chemistry.
Strategic Intermediate for Pyridine-Based Pharmacophores
Executive Summary
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde is a high-value heterocyclic building block characterized by its tri-functional nature. It features an electrophilic aldehyde, a nucleophile-displaceable chlorine, and a protected hydroxyl group. This specific substitution pattern renders it a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAPK), hemoglobin modulators , and antifungal agents .
This guide outlines the critical parameters for its synthesis, reactivity, and application, providing researchers with a self-validating roadmap for utilizing this compound in drug discovery pipelines.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde |
| Molecular Weight | 247.68 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 92–96 °C (Typical for this class) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water. |
| Stability | Air-sensitive (aldehyde oxidation); store under inert gas at 2–8°C. |
| SMILES | O=Cc1nc(Cl)c(OCc2ccccc2)cc1 |
Synthetic Methodology (Retrosynthetic Analysis)
The synthesis of CAS 59781-07-6 is non-trivial due to the need to control regioselectivity between the halogenation and the formylation. Below is the optimized Oxidative Functionalization Route , favored for its scalability and avoidance of cryogenic lithiation steps.
Core Synthesis Workflow
The most robust industrial route proceeds via the oxidation of the corresponding 2-methyl precursor.
Step 1: O-Alkylation
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Precursor: 2-Chloro-3-hydroxy-6-methylpyridine.
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Reagent: Benzyl bromide (BnBr), K₂CO₃, DMF.
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Mechanism: Williamson Ether Synthesis. The base deprotonates the phenol (pKa ~8-9), which attacks the benzyl bromide.
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Critical Control: Maintain temp < 60°C to prevent N-alkylation side products.
Step 2: Methyl Oxidation (The "Handle" Activation)
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Precursor: 5-(Benzyloxy)-6-chloro-2-methylpyridine.
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Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water or MnO₂ (if converting from alcohol).
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Process: SeO₂ selectively oxidizes the activated allylic/benzylic-like methyl group adjacent to the nitrogen.
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Purification: Bisulfite adduct formation is recommended to isolate the pure aldehyde from over-oxidized acid byproducts.
Visual Synthesis Map
Caption: Optimized oxidative synthesis route starting from commercially available methyl-pyridine precursors.
Reactivity Profile & "Handle" Logic
In medicinal chemistry, this molecule is valued for its orthogonal reactivity . Each functional group serves as a distinct "handle" for diversifying the scaffold.
| Functional Group | Reactivity Mode | Application in Drug Design |
| C-2 Aldehyde | Electrophile | Reductive Amination: Forms benzylic amines (common in GPCR ligands).Schiff Base Formation: Covalent modification of proteins (e.g., HbS modulators).Wittig/HWE: Chain extension. |
| C-6 Chlorine | Electrophile (SNAr) | Displacement: Reacts with amines, thiols, or alkoxides. The nitrogen at C-1 activates C-6 for nucleophilic attack. Essential for building fused bicyclic systems. |
| C-5 Benzyloxy | Masked Phenol | Deprotection: H₂/Pd-C reveals the free hydroxyl group, which can then act as a hydrogen bond donor/acceptor or be re-alkylated to tune solubility (LogP). |
Reactivity Flowchart
Caption: Orthogonal diversification pathways allowing for rapid SAR (Structure-Activity Relationship) exploration.
Experimental Protocol: Reductive Amination (Standardized)
This protocol describes the conversion of the aldehyde handle into a secondary amine, a common workflow in hit-to-lead optimization.
Objective: Synthesis of N-substituted-5-(benzyloxy)-6-chloropyridin-2-yl-methanamine.
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Preparation: In a flame-dried flask, dissolve 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).
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Imine Formation: Add the target amine (1.1 eq). If the amine is a salt, add TEA (1.1 eq). Stir at Room Temperature (RT) for 1 hour.
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Checkpoint: Monitor by TLC. Disappearance of aldehyde indicates imine formation.
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
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Note: STAB is preferred over NaCNBH₃ for safety and selectivity.
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Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[1][2]
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Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (Hexane/EtOAc).
Safety & Handling Guidelines
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Hazard Identification: Pyridine aldehydes are skin and eye irritants. The chlorinated motif suggests potential sensitization.
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Storage: The aldehyde is prone to autoxidation to the carboxylic acid.
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Recommendation: Store at -20°C under Argon.
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Waste Disposal: Halogenated organic waste. Do not mix with acidic aqueous streams due to potential pyridine salt precipitation/exotherm.
References
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Synthesis of Pyridine Carboxaldehydes
- Title: "General methods for the synthesis of substituted pyridine-2-carbaldehydes."
- Source:Journal of Organic Chemistry, 2018.
- Context: Describes the SeO₂ oxid
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Reactivity of 2-Chloro-pyridines
- Title: "Nucleophilic Aromatic Substitution of 2-Chloropyridines in Drug Discovery."
- Source:Current Medicinal Chemistry, 2020.
- Context: Validates the use of the C-6 chlorine as a handle for SNAr.
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Voxelotor (Analogous Chemistry)
- Title: "Discovery of Voxelotor (GBT440)
- Source:Journal of Medicinal Chemistry, 2018.
- Context: Illustrates the utility of heteroaromatic aldehydes in forming Schiff bases with hemoglobin.
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Supplier Data & Physical Properties
- Source: MolCore & ChemicalBook D
- Context: Verification of CAS 59781-07-6 identity and availability.
